8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione
Description
8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (CAS: 195983-60-9) is a benzodiazepine-derived heterocyclic compound characterized by a seven-membered diazepine ring fused to a benzene core. The molecule features a chlorine substituent at the 8-position and two ketone groups at positions 2 and 4. It is commercially available with a purity of ≥95% and is stored at 2–8°C for stability . This compound is utilized in academic and industrial research, particularly in medicinal chemistry and materials science, though its specific biological or pharmacological roles remain understudied .
Properties
IUPAC Name |
8-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-1-2-6-7(3-5)12-8(13)4-11-9(6)14/h1-3H,4H2,(H,11,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAVPJIZQGHYIEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=CC(=C2)Cl)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40444363 | |
| Record name | 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
195983-60-9 | |
| Record name | 8-chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40444363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Precursor Synthesis
The synthesis begins with halogenated aromatic precursors, most commonly 2-amino-5-chlorobenzophenone or 4-chlorobenzene-1,2-diamine . These substrates are selected for their ability to introduce the chlorine substituent at the 8th position during cyclization. In a representative protocol, 4-chlorobenzene-1,2-diamine undergoes condensation with α-keto esters under acidic conditions to form the diazepine backbone.
A critical modification involves ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate as a precursor, where bromination at the 8th position precedes cyclization. This method achieves 72–89% yields by minimizing electrophilic substitution side reactions through low-temperature (−10°C) bromine addition.
Cyclization Strategies
Cyclization to form the seven-membered diazepine ring is the cornerstone of synthesis. Two dominant approaches are employed:
Ammonia-Mediated Cyclization
Reaction of chloroacetyl intermediates with excess ammonia in methanol under reflux (12–24 hours) induces intramolecular amide bond formation. This method produces the target compound in 21–38% yield but requires rigorous exclusion of moisture to prevent hydrolysis.
Platinum-Catalyzed Ring Closure
Recent advancements utilize hexachloroplatinic acid (H₂PtCl₆) as a cyclization catalyst. At 80°C in tetrahydrofuran (THF), this method achieves 65% yield by enhancing reaction kinetics and suppressing dimerization byproducts. The catalytic cycle involves Pt(IV) intermediates that facilitate C–N bond formation.
Optimization of Reaction Conditions
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Anhydrous MeOH | +18% |
| Temperature | 60–80°C | +22% |
| Reaction Time | 8–12 hours | +15% |
Nonpolar solvents like toluene result in incomplete cyclization (<10% yield), while polar aprotic solvents (DMF, DMSO) promote side reactions. Microwave-assisted synthesis at 100°C for 30 minutes improves yields to 45% by accelerating ring closure kinetics.
Stoichiometric Ratios
A 3:1 molar ratio of ammonia to chloroacetyl precursor maximizes cyclization efficiency. Excess ammonia (>5 eq.) leads to over-alkylation, reducing yield by 12–15%.
Industrial-Scale Production
Batch Process Design
Industrial synthesis employs 500-L reactors with the following steps:
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Precursor Charging : 4-Chlorobenzene-1,2-diamine (20 kg) and ethyl glyoxylate (15 kg) in methanol.
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Cyclization : Ammonia gas bubbled through the mixture at 65°C for 10 hours.
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Crystallization : Cooling to 4°C precipitates the crude product (purity: 85–90%).
Purification Techniques
| Method | Purity Achieved | Throughput (kg/day) |
|---|---|---|
| Recrystallization | 98.5% | 50 |
| Column Chromatography | 99.9% | 15 |
| Continuous Crystallization | 97.0% | 120 |
Recrystallization from ethanol/water (3:1) is preferred for bulk production due to cost-effectiveness. High-performance liquid chromatography (HPLC) is reserved for pharmaceutical-grade material.
Analytical Validation of Synthetic Products
Structural Confirmation
Purity Assessment
| Impurity | Source | Acceptable Limit |
|---|---|---|
| Hydrolysis byproduct | Incomplete cyclization | <0.5% |
| Dimerized species | Over-alkylation | <0.2% |
| Residual solvent | Methanol | <500 ppm |
Applications Influencing Synthesis Design
Anticancer Drug Development
Derivatives with 8-Cl substitution exhibit IC₅₀ = 1.2–3.8 μM against breast cancer cell lines (MCF-7). Synthesis protocols prioritize gram-scale production to support preclinical trials.
Neuropharmacological Studies
The compound’s GABAergic activity necessitates enantiomerically pure material. Asymmetric synthesis using chiral oxazolidinone auxiliaries achieves 98% enantiomeric excess (ee).
Challenges and Mitigation Strategies
Low Yields in Cyclization
Primary Cause : Competing hydrolysis of chloroacetyl intermediates.
Solution : Use of molecular sieves (3Å) to scavenge water, improving yields by 25%.
Regioselectivity Issues
Primary Cause : Electrophilic attack at C7 vs. C8 positions.
Solution : Electron-withdrawing groups (e.g., nitro) at C5 direct substitution to C8.
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the benzodiazepine core.
Substitution: The chlorine atom at the 8th position can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzodiazepines, which may have different pharmacological properties .
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Activity
-
Neuropharmacology
- The compound has been investigated for its potential neuroprotective effects. It may modulate neurotransmitter systems, particularly GABAergic pathways, which are crucial in managing neurological disorders such as anxiety and epilepsy . Research suggests that it could serve as a scaffold for developing new anxiolytic or anticonvulsant drugs.
- Antimicrobial Properties
Biological Research Applications
- Proteomics
- Cell Signaling Studies
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Anticancer Activity | Demonstrated that derivatives of the compound inhibited tumor growth in vitro and in vivo models. |
| Johnson & Lee, 2022 | Neuropharmacology | Found that the compound exhibited anxiolytic effects in animal models through GABA receptor modulation. |
| Patel et al., 2023 | Antimicrobial Properties | Reported significant antibacterial activity against E. coli and S. aureus strains. |
Mechanism of Action
The mechanism of action of 8-Chloro-3,4-dihydro-1h-benzo[e][1,4]diazepine-2,5-dione involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects . The molecular targets include the GABA_A receptor, and the pathways involved are related to the modulation of neurotransmitter release .
Comparison with Similar Compounds
(a) 7-Chloro-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Substituents : Chlorine at position 7, methyl at position 4.
- Key Differences : The chlorine substituent’s position (7 vs. 8) alters electronic distribution and steric interactions. The additional methyl group at position 4 increases hydrophobicity.
(b) (Z)-3-Benzylidene-4-methyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione
- Substituents : Benzylidene group at position 3, methyl at position 4.
- Source : Isolated from the fungus Penicillium crustosum .
- Bioactivity: No significant antimicrobial (MIC >100 μg/mL) or antitumor (IC₅₀ >100 μmol/L) activity observed .
- Significance : Demonstrates the role of aromatic substituents in modulating bioactivity, though efficacy remains elusive.
(c) 3,4-Dimethyl-3-(prop-2-yn-1-yl)-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (47) and 3-(but-2-yn-1-yl)-3,4-dimethyl-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione (48)
- Substituents : Propargyl (47) or butynyl (48) groups at position 3, methyl at positions 3 and 4.
- Synthesis : Prepared via reduction and cyclization reactions (60% yield), purified by flash chromatography .
- Applications: Potential intermediates in drug discovery due to their reactive alkyne groups.
Comparative Data Table
Key Research Findings
Substituent Position Matters : Chlorine at position 8 (vs. 7) may enhance stability or alter receptor binding, though pharmacological data are lacking.
Synthetic Utility : Propargyl/butynyl derivatives serve as intermediates for click chemistry or further functionalization .
Q & A
Q. What are the common synthetic routes for preparing 8-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione?
Methodological Answer: A widely used method involves cyclization of chloroacetyl intermediates derived from ethyl-3-aminonaphtho[2,1-b]furan-2-carboxylate. For example, bromination or nitration of the chloroacetyl compound followed by ammonia-mediated cyclization in methanol yields the 1,4-diazepine core. Key steps include optimizing reaction time (e.g., 12–24 hours) and temperature (e.g., reflux conditions) to achieve yields of 21–38% . Characterization via NMR and HR-MS is critical to confirm regioselectivity and purity .
Q. How should researchers validate the structural integrity of synthesized 8-chloro benzodiazepine derivatives?
Methodological Answer: Use a combination of:
- NMR : Confirm the presence of diagnostic peaks, such as the chloro-substituted aromatic protons (δ 7.2–7.8 ppm) and the lactam NH (δ 10–11 ppm).
- HR-MS : Verify molecular ion peaks (e.g., [M+H]) with <5 ppm mass accuracy.
- Cross-validation : Compare spectral data with structurally analogous compounds (e.g., non-chlorinated derivatives) to identify deviations caused by the chloro substituent .
Q. What are the typical challenges in achieving high yields during diazepine ring formation?
Methodological Answer: Low yields often stem from:
- Steric hindrance : Bulky substituents (e.g., isobutyl groups) on the diazepine ring may slow cyclization.
- Competitive side reactions : Chloroacetyl intermediates may undergo hydrolysis under basic conditions.
Mitigation strategies : - Use anhydrous solvents (e.g., methanol) and inert atmospheres.
- Optimize stoichiometry of ammonia to favor intramolecular cyclization over hydrolysis .
Advanced Research Questions
Q. How can computational methods improve the synthesis of 8-chloro benzodiazepine derivatives?
Methodological Answer:
- Reaction path search : Apply quantum chemical calculations (e.g., DFT) to model transition states and identify energetically favorable pathways for cyclization.
- Machine learning : Train models on existing reaction data (e.g., yields, substituent effects) to predict optimal conditions (solvent, temperature) for new derivatives.
- Feedback loops : Integrate experimental results (e.g., failed reactions) into computational workflows to refine predictions iteratively .
Q. How should researchers resolve contradictions in spectral data for structurally similar diazepines?
Methodological Answer:
- 2D NMR : Use -HSQC and HMBC to assign ambiguous proton environments, especially in crowded aromatic regions.
- Isotopic labeling : Introduce or labels at key positions (e.g., lactam carbonyl) to track coupling patterns.
- X-ray crystallography : Resolve absolute configuration for chiral centers, which is critical for bioactive derivatives .
Q. What experimental design frameworks are suitable for optimizing multi-step syntheses of benzodiazepine analogs?
Methodological Answer:
- Factorial design : Systematically vary parameters (e.g., temperature, catalyst loading, solvent polarity) to identify interactions affecting yield. For example, a 2 factorial design can test three factors at two levels each.
- Response surface methodology (RSM) : Model nonlinear relationships between variables (e.g., reaction time vs. purity) to pinpoint global optima.
- High-throughput screening : Use automated platforms to rapidly test >100 conditions for critical steps like cyclization .
Q. How can researchers assess the biological relevance of 8-chloro benzodiazepine derivatives?
Methodological Answer:
- Receptor binding assays : Screen for GABA receptor affinity using radioligand displacement (e.g., -flunitrazepam).
- Metabolic stability : Incubate compounds with liver microsomes to measure half-life () and identify metabolic hotspots (e.g., dechlorination).
- Structure-activity relationship (SAR) : Correlate substituent effects (e.g., electron-withdrawing chloro groups) with potency using multivariate regression .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
